![molecular formula C23H20N4OS B2578199 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide CAS No. 849826-00-2](/img/structure/B2578199.png)
2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide” is a complex organic molecule. It is a derivative of pyrido[1,2-a]benzimidazole . The compound has been studied for its potential anticancer properties .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the pyrido[1,2-a]benzimidazole ring and the introduction of the cyano and propyl groups . The exact method of synthesis can vary depending on the specific requirements of the research .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[1,2-a]benzimidazole ring, a cyano group, a propyl group, a sulfanyl group, and a phenylacetamide group . The exact structure can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The compound’s benzimidazole ring and cyano group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
Some physical and chemical properties of this compound have been reported. For example, its melting point is between 267–269°C . Its molecular formula is C24H19F3N4OS, and it has an average mass of 468.494 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antiprotozoal Activities
Benzimidazole derivatives have shown significant promise as antimicrobial and antiprotozoal agents. For instance, novel structures derived from benzimidazole have been identified as potent and selective against the gastric pathogen Helicobacter pylori, including strains resistant to conventional treatments. These compounds, including a prototype carbamate, have demonstrated low minimal inhibition concentrations (MIC) against a variety of H. pylori strains, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002). Additionally, benzimidazole derivatives have been synthesized with antimicrobial properties against a broad spectrum of bacterial and fungal pathogens, indicating their potential as broad-spectrum antimicrobial agents (Gouda et al., 2010).
Cytotoxic and Antitumor Properties
Certain benzimidazole derivatives have been explored for their cytotoxic and antitumor activities. For example, a novel series of 2-(1H-benzimidazol-2-ylsulfanyl) -N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamide derivatives demonstrated excellent activity against a panel of microorganisms and showed good cytotoxic activities, suggesting their potential in cancer treatment (Devi et al., 2022).
Synthetic Methodologies and Chemical Properties
Research on benzimidazole derivatives also focuses on developing novel synthetic methodologies and exploring their chemical properties. For instance, studies have synthesized various benzimidazole derivatives to evaluate their biological activities, such as antimicrobial and cytotoxic effects, highlighting the versatility of these compounds in drug development and chemical synthesis (Dawood et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS/c1-2-8-16-13-22(29-15-21(28)25-17-9-4-3-5-10-17)27-20-12-7-6-11-19(20)26-23(27)18(16)14-24/h3-7,9-13H,2,8,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPYAJWISGMLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


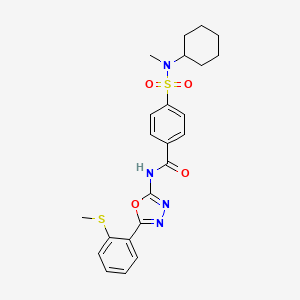
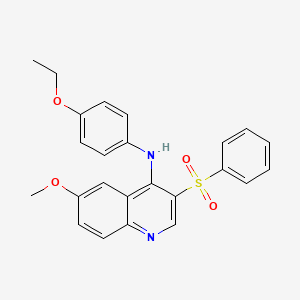
![6-fluoro-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2578126.png)
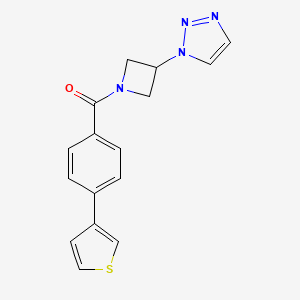
![(2S)-2-[[3-(diethylsulfamoyl)benzoyl]amino]-3-methylbutanoic acid](/img/structure/B2578130.png)
![N-(2,3-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578131.png)
amine hydrochloride](/img/no-structure.png)
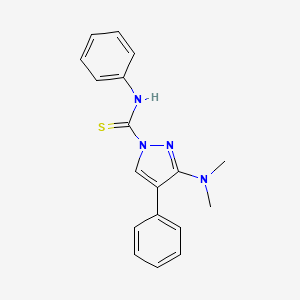
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide](/img/structure/B2578135.png)
![4-[[1-(1-Methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-phenylpyrimidine](/img/structure/B2578136.png)

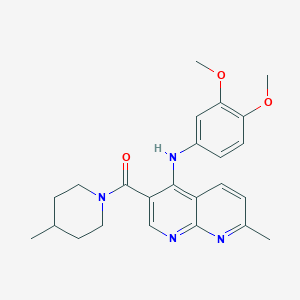
![8-[(5-Benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)methoxy]quinoline](/img/structure/B2578139.png)